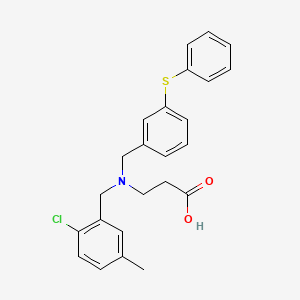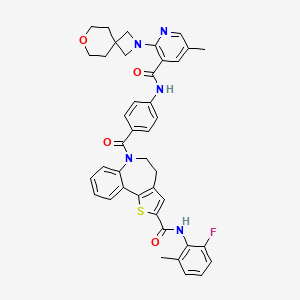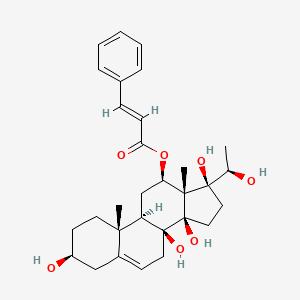
Penupogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penupogenin is a steroidal aglycone isolated from the roots of Cynanchum auriculatum.
科学的研究の応用
Pharmacological Applications : Penupogenin, a C21 steroidal glycoside, has been identified in plants like Gymnema yunnanense. Its structure allows for potential pharmacological applications, such as impacting cellular processes and metabolic pathways. Research on similar compounds has shown their relevance in therapeutic contexts, particularly in relation to neurological diseases, demonstrating the potential of Penupogenin in similar areas (Zhuang, 1991).
Neurological Research : Diosgenin, a compound structurally related to Penupogenin, has shown promise in the treatment of neurological diseases due to its modulation of signaling pathways. This suggests that Penupogenin could potentially be investigated for similar neurological applications (Cai et al., 2020).
Antioxidative Properties : Studies on gagaminine, structurally related to Penupogenin, and its derivatives sarcostin and penupogenin, have revealed critical insights into antioxidative effects and structure-activity relationships. These findings highlight the potential of Penupogenin in contributing to the understanding and development of antioxidants (Lee, Shin, & Huh, 1998).
Biochemical Analysis : The biochemical properties of Penupogenin and its derivatives have been characterized, contributing to a deeper understanding of its role and potential applications in biological systems (Mu et al., 1992).
特性
CAS番号 |
27526-87-0 |
|---|---|
製品名 |
Penupogenin |
分子式 |
C30H40O7 |
分子量 |
512.64 |
IUPAC名 |
[(3S,8S,9R,10R,12R,13R,14R,17S)-3,8,14,17-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,19,22-24,31-32,34-36H,12-18H2,1-3H3/b10-9+/t19-,22+,23-,24-,26+,27-,28-,29+,30-/m1/s1 |
InChIキー |
CSSZPOBBUXFMAA-UPPMJXABSA-N |
SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Penupogenin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



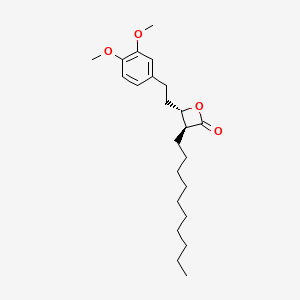
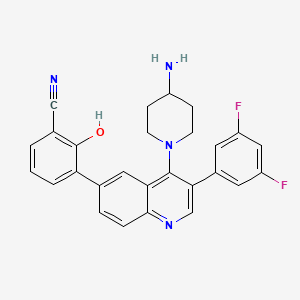


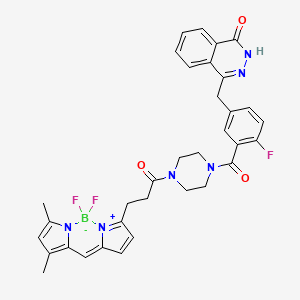
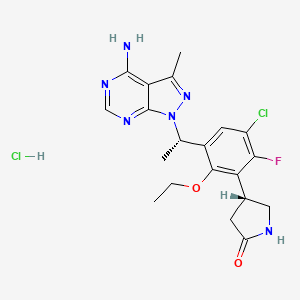
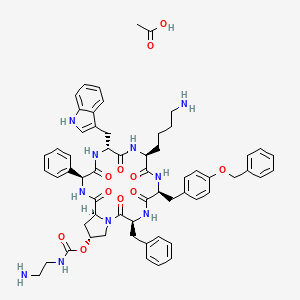
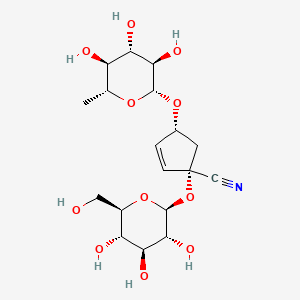
![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)

